Cis-Fluoro Substitution Confers 50-Fold Selectivity for EGFR T790M Mutants over Wild-Type EGFR in Kinase Inhibitor Series
In a lead optimization study for noncovalent mutant-selective EGFR inhibitors, a series of compounds incorporating a cis-fluoro-4-hydroxypiperidine motif (structurally derived from 1260772-97-1) demonstrated a 50-fold selectivity for T790M mutant EGFR (both T790M/L858R and T790M/del) over wild-type EGFR (wtEGFR) in vitro [1]. This selectivity is critical for minimizing on-target toxicity associated with wtEGFR inhibition.
| Evidence Dimension | Enzymatic and cellular selectivity |
|---|---|
| Target Compound Data | 50-fold selectivity for T790M mutants over wtEGFR |
| Comparator Or Baseline | Non-fluorinated or trans-fluoro analogs (implied, not quantified) |
| Quantified Difference | 50-fold |
| Conditions | In vitro enzyme and cell-based assays; in vivo xenograft pathway knock-down model |
Why This Matters
This 50-fold selectivity demonstrates the unique value of the cis-fluoro-4-hydroxypiperidine scaffold for developing targeted therapies with reduced off-target effects, a critical procurement driver for oncology drug discovery programs.
- [1] Heald R, Bowman KK, Bryan MC, et al. Noncovalent Mutant Selective Epidermal Growth Factor Receptor Inhibitors: A Lead Optimization Case Study. J Med Chem. 2015;58(21):8877-95. doi:10.1021/acs.jmedchem.5b01412. Cited by PDBe entry 5CAP. View Source
